
Poloxipan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poloxipan is a potent and pan-specific inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine-threonine protein kinase that plays a crucial role in cell mitosis and is implicated in various types of cancer. This compound has shown significant inhibitory activity against polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3, making it a valuable compound in cancer research .
Vorbereitungsmethoden
Poloxipan is synthesized through a multi-step chemical process. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Poloxipan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Poloxipan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of polo-like kinase 1 and its role in cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects of polo-like kinase 1 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit polo-like kinase 1, which is overexpressed in various cancers.
Industry: Utilized in the development of new therapeutic agents targeting polo-like kinase 1 for cancer treatment
Wirkmechanismus
Poloxipan exerts its effects by inhibiting the polo-box domain of polo-like kinase 1. The polo-box domain is a non-catalytic region at the C-terminus of polo-like kinase 1 that is essential for its function in cell mitosis. By binding to this domain, this compound prevents the proper functioning of polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits other phospho-tyrosine binding domains, such as the forkhead-associated domain of checkpoint kinase 2 and the WW domain of peptidyl-prolyl cis/trans isomerase .
Vergleich Mit ähnlichen Verbindungen
Poloxipan is compared with other polo-like kinase 1 inhibitors such as thymoquinone, poloxin, and purpurogallin. While all these compounds inhibit polo-like kinase 1, this compound is unique due to its pan-specific inhibition of polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3. This broad-spectrum activity makes this compound a valuable tool in cancer research. The similar compounds include:
- Thymoquinone
- Poloxin
- Purpurogallin
Eigenschaften
Molekularformel |
C14H10BrN3O3S |
|---|---|
Molekulargewicht |
380.22 g/mol |
IUPAC-Name |
2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3 |
InChI-Schlüssel |
UEMYVTYHECWXSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Piktogramme |
Irritant |
Synonyme |
poloxipan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B1225339.png)
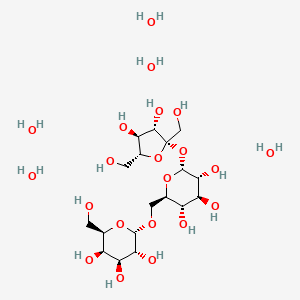
![5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide](/img/structure/B1225345.png)
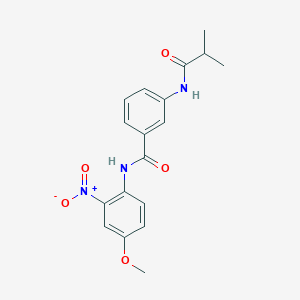
![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)
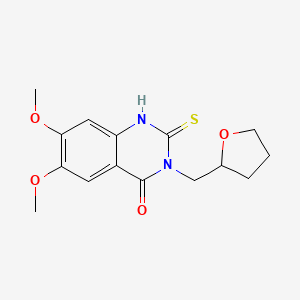
![3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225352.png)
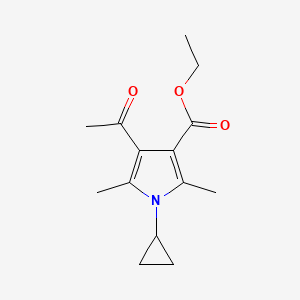
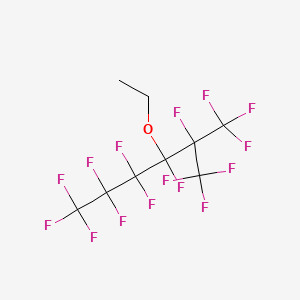
![4b,9b-dihydroxy-7,8-dihydro-6H-indeno[1,2-b]benzofuran-9,10-dione](/img/structure/B1225355.png)

